molecular formula C14H18N4O4S B2774531 3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(2-acetamidoethyl)propanamide CAS No. 946292-95-1

3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(2-acetamidoethyl)propanamide

Cat. No.: B2774531
CAS No.: 946292-95-1
M. Wt: 338.38
InChI Key: GALLDEOANDLQEG-UHFFFAOYSA-N
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Description

3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(2-acetamidoethyl)propanamide is a complex organic compound that belongs to the class of benzo[e][1,2,4]thiadiazine derivatives

Properties

IUPAC Name

N-(2-acetamidoethyl)-3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-10(19)15-8-9-16-14(20)7-6-13-17-11-4-2-3-5-12(11)23(21,22)18-13/h2-5H,6-9H2,1H3,(H,15,19)(H,16,20)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALLDEOANDLQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)CCC1=NS(=O)(=O)C2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(2-acetamidoethyl)propanamide typically involves multi-step organic reactions. The starting materials often include benzo[e][1,2,4]thiadiazine derivatives and acetamidoethyl compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(2-acetamidoethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of higher oxidation state compounds, while reduction may yield reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases.

    Industry: Utilized in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(2-acetamidoethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in cellular processes. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(2-acetamidoethyl)propanamide include other benzo[e][1,2,4]thiadiazine derivatives with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific structure, which may confer unique biological activities or chemical properties compared to other similar compounds.

Biological Activity

The compound 3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(2-acetamidoethyl)propanamide , identified by its CAS number 443671-89-4, belongs to the class of benzothiadiazine derivatives. These compounds have been studied for their diverse biological activities, including potential therapeutic applications in various diseases. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N4O4S2C_{17}H_{16}N_{4}O_{4}S_{2}, with a molecular weight of 404.5 g/mol. The structural features that contribute to its biological activity include the benzothiadiazine moiety and the acetamidoethyl side chain.

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzothiadiazine derivatives. For instance, a related compound demonstrated significant inhibition of Hepatitis C Virus (HCV) polymerase activity in vitro. The structure-activity relationship (SAR) analysis indicated that modifications on the quinolinone ring could enhance antiviral efficacy . Although specific data for our compound is limited, similar structural analogs suggest a promising antiviral profile.

Insecticidal Activity

Benzothiadiazine derivatives have also been evaluated for their insecticidal properties. A study focused on larvicidal activity against Aedes aegypti, the primary vector for several arboviruses, found that certain benzodioxole acids exhibited effective larvicidal activity with LC50 values indicating moderate potency . While direct studies on our compound are lacking, its structural similarities to active compounds in this class suggest potential insecticidal effects.

Case Studies

  • HCV Polymerase Inhibition : A study involving a series of benzothiadiazine derivatives demonstrated that modifications led to enhanced inhibition of HCV replication in cellular models. The most potent compounds showed IC50 values in low micromolar ranges .
  • Larvicidal Activity Against Aedes aegypti : In a comparative study, various compounds were assessed for their toxicity against mosquito larvae. The effectiveness was measured using LC50 and LC90 values, with some compounds showing significant larvicidal activity without cytotoxicity towards mammalian cells .

Data Tables

Compound NameCAS NumberMolecular FormulaMolecular WeightActivity TypeIC50/LC50 Values
Compound A443671-89-4C17H16N4O4S2404.5 g/molAntiviralNot Available
Compound B38043764C10H10O5194.18 g/molLarvicidalLC50: 28.9 μM (24h exposure)
Compound CDB08278C21H18FN3O4S427.45 g/molAntiviralIC50: Low micromolar range

Q & A

Q. What are the key synthetic routes and reaction conditions for synthesizing this compound?

The compound is typically synthesized via multi-step organic reactions. One common method involves coupling a benzothiadiazine derivative with an acetamidoethylamine moiety under controlled conditions. Key reagents include triethylamine (as a catalyst) and solvents like dimethylformamide (DMF). Reaction steps often require reflux conditions and inert atmospheres to prevent oxidation or side reactions. Intermediate purification may involve column chromatography or recrystallization .

Q. How is the compound characterized to confirm its structural integrity and purity?

Characterization relies on spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and backbone structure.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl groups at ~1700 cm⁻¹).
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typically required for biological assays) .

Q. What initial biological screening approaches are used to assess its bioactivity?

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria and fungi.
  • Anticancer Screening : Cell viability assays (e.g., MTT) using cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
  • Enzyme Inhibition Studies : Kinase or protease inhibition assays to identify mechanistic pathways .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield and purity of the compound for scalable applications?

  • Reaction Optimization : Use continuous flow reactors to enhance reproducibility and reduce reaction times.
  • Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP) for improved coupling efficiency.
  • Purification Techniques : Employ preparative HPLC or fractional crystallization to isolate high-purity batches .

Q. How can contradictions in biological activity data across studies be resolved?

  • Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
  • Structural Analog Comparisons : Compare activity profiles with derivatives (e.g., chlorinated or fluorinated analogs) to identify structure-activity relationships (SAR).
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools to identify outliers or trends .

Q. What experimental strategies elucidate the compound’s interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics with receptors like kinase domains.
  • X-Ray Crystallography : Resolve 3D binding conformations in enzyme complexes.
  • Molecular Dynamics Simulations : Predict binding affinities and stability using software like GROMACS .

Q. How can the compound’s stability under physiological or storage conditions be assessed?

  • Forced Degradation Studies : Expose the compound to heat, light, or humidity, then monitor degradation products via LC-MS.
  • pH Stability Tests : Incubate in buffers (pH 2–12) to simulate gastrointestinal or lysosomal environments.
  • Long-Term Storage Analysis : Store at 4°C, -20°C, and room temperature for 6–12 months, assessing potency loss .

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